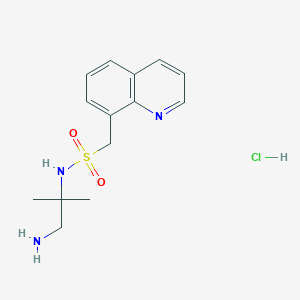
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride, also known as QNZ-46, is a compound that has been studied for its potential therapeutic applications in various diseases. QNZ-46 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival. The inhibition of NF-κB by QNZ-46 has been shown to have potential therapeutic effects in cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride inhibits the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and plays a crucial role in the pathogenesis of various diseases. The inhibition of NF-κB by this compound leads to the downregulation of various genes involved in inflammation and immune response, and also induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic genes. In immune cells, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and also inhibits the activation of T cells and B cells. In animal models of autoimmune diseases and inflammatory disorders, this compound has been shown to reduce inflammation and improve disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride has several advantages for lab experiments, such as its high potency and selectivity for the NF-κB pathway, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dose-response studies are necessary to ensure the validity and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride. One direction is the development of more potent and selective inhibitors of the NF-κB pathway, which can be used as potential therapeutics for various diseases. Another direction is the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound, which can provide insights into the pathogenesis of these diseases. Furthermore, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability, and enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride involves the reaction of 8-chloro-1-methylquinoline with N-(tert-butoxycarbonyl)-L-aspartic acid β-methyl ester, followed by deprotection and sulfonation to obtain the final product. The synthesis method has been described in detail in the literature, and the purity and identity of this compound have been confirmed by various analytical techniques.
Aplicaciones Científicas De Investigación
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the inhibition of NF-κB by this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and also induce apoptosis in cancer cells. This compound has also been shown to have potential therapeutic effects in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by reducing inflammation and immune response. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-14(2,10-15)17-20(18,19)9-12-6-3-5-11-7-4-8-16-13(11)12;/h3-8,17H,9-10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFRVOHZPOOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)CC1=CC=CC2=C1N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)

![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)